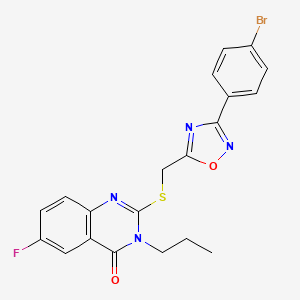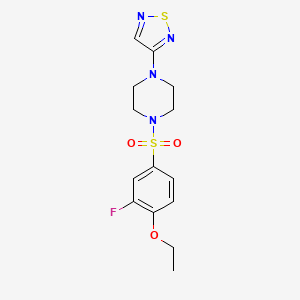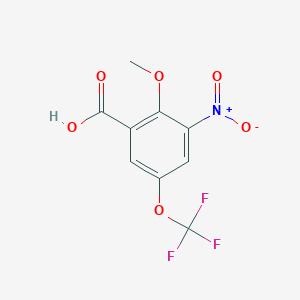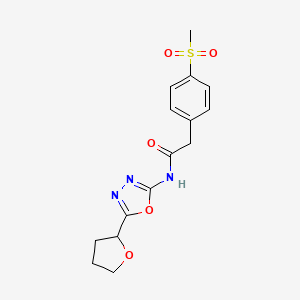![molecular formula C18H22N2O5 B2521826 2-Oxo-9-phenylmethoxycarbonyl-3,9-diazaspiro[5.5]undecane-5-carboxylic acid CAS No. 2287332-08-3](/img/structure/B2521826.png)
2-Oxo-9-phenylmethoxycarbonyl-3,9-diazaspiro[5.5]undecane-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxo-9-phenylmethoxycarbonyl-3,9-diazaspiro[5.5]undecane-5-carboxylic acid is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is commonly referred to as SPUC or Spiro-β-lactam, and it is a member of the spirocyclic β-lactam family of compounds.
Wirkmechanismus
The mechanism of action of SPUC is not fully understood. However, it is thought to inhibit bacterial cell wall synthesis by binding to the penicillin-binding proteins (PBPs) in the bacterial cell wall. This leads to the disruption of cell wall synthesis and eventual cell death.
Biochemical and physiological effects:
SPUC has been shown to exhibit a number of biochemical and physiological effects. In addition to its antibacterial activity, SPUC has been shown to exhibit anti-inflammatory and analgesic effects. It has also been shown to exhibit antitumor activity in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of SPUC is its potent antibacterial activity against a wide range of bacterial strains, including antibiotic-resistant strains. However, one of the limitations of SPUC is its relatively low solubility in water, which can make it difficult to work with in some laboratory settings.
Zukünftige Richtungen
There are a number of future directions for research on SPUC. One area of research is the development of new antibiotics based on the structure of SPUC. Another area of research is the investigation of the anti-inflammatory and analgesic effects of SPUC, which could have potential applications in the treatment of chronic pain and inflammation. Additionally, further research is needed to fully understand the mechanism of action of SPUC and its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of SPUC is a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 1,6-diaminohexane with phenyl isocyanate to form a urea intermediate. This intermediate is then treated with ethyl chloroformate to form a carbamate intermediate. The final step involves the reaction of this intermediate with 2-oxo-5-undecenoic acid to form SPUC.
Wissenschaftliche Forschungsanwendungen
SPUC has been extensively studied for its potential applications in biomedical research. One of the primary applications of SPUC is in the development of new antibiotics. Studies have shown that SPUC exhibits potent antibacterial activity against a wide range of bacterial strains, including antibiotic-resistant strains.
Eigenschaften
IUPAC Name |
2-oxo-9-phenylmethoxycarbonyl-3,9-diazaspiro[5.5]undecane-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c21-15-10-18(14(11-19-15)16(22)23)6-8-20(9-7-18)17(24)25-12-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,19,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGJVXAXGNHMHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)NCC2C(=O)O)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2521743.png)

![Ethyl 6-acetyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2521747.png)



![1-(5-Fluoropyrimidin-2-yl)-4-[3-(3-methylthiophen-2-yl)propanoyl]piperazin-2-one](/img/structure/B2521752.png)
![methyl 4-(N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)benzoate](/img/structure/B2521753.png)


![Methyl 2-amino-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetate;hydrochloride](/img/structure/B2521757.png)


![1-[(4-Methoxyphenyl)methyl]-3-methylurea](/img/structure/B2521764.png)